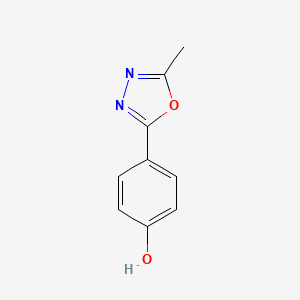

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. In the context of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, similar compounds have been synthesized through various methods. For instance, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Another study reported the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives, characterized by 1H NMR, IR, and Mass spectroscopy . These methods provide a foundation for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol and its analogs.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activity. In one study, the molecular structure of a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, was determined using single-crystal X-ray diffraction, and the planarity of the benzene ring system was noted . This structural information is relevant to understanding the conformation and potential reactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on similar compounds. For example, novel anion sensors containing 1,3,4-oxadiazole groups were synthesized and demonstrated selective colorimetric fluoride sensing . This indicates that the oxadiazole moiety can participate in specific chemical interactions, which could be applicable to the study of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The antioxidant properties of some derivatives were evaluated using DPPH and FRAP assays, with significant free-radical scavenging ability observed . Additionally, the luminescent properties of related compounds were investigated, showing intense blue to yellow-green fluorescence in different solvents . These properties are important for the potential application of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol in various fields.

Wissenschaftliche Forschungsanwendungen

Medicine and Agriculture

- Field : This application falls under the fields of Medicine and Agriculture .

- Application Summary : 1,3,4-oxadiazoles play a key role in the fight against diseases affecting human and animal living organisms, as well as plants . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

- Methods of Application : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

- Results or Outcomes : It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

Acetylcholinesterase Inhibitors

- Field : This application falls under the field of Organic Chemistry .

- Application Summary : A series of 1,3,4-oxadiazole derivatives were designed, synthesized, and evaluated as acetylcholinesterase inhibitors .

- Methods of Application : Their structure was confirmed by IR, NMR, and high-resolution mass spectra .

- Results or Outcomes : The synthesized compounds showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM for the most potent compound . The results suggested that the obtained 1,3,4-oxadiazole derivatives may be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .

Eigenschaften

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERZQXLBGWDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421950 | |

| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol | |

CAS RN |

25877-46-7 | |

| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)